molecular formula C24H26FN3OS B12135360 N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12135360
M. Wt: 423.5 g/mol
InChI Key: CXMSEUAXYUBIBJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a piperazine-linked 4-fluorophenyl moiety at position 3.

Synthesis of this compound likely follows protocols analogous to those for structurally related benzamide-thiophene hybrids. For example, describes the preparation of 4-(5-formylthiophen-2-yl)-N-methyl-benzamide via coupling of a thiophene-carboxylic acid derivative with benzoyl chloride in the presence of pyridine and pentafluorophenyl trifluoroacetate (PFP-TFA) . Similarly, outlines the use of piperazine intermediates in synthesizing dopamine D3 receptor ligands, suggesting that the piperazinyl-methyl group in the target compound could be introduced via Mannich-like reactions or nucleophilic substitution .

Properties

Molecular Formula

C24H26FN3OS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H26FN3OS/c1-2-22-16-19(24(30-22)26-23(29)18-6-4-3-5-7-18)17-27-12-14-28(15-13-27)21-10-8-20(25)9-11-21/h3-11,16H,2,12-15,17H2,1H3,(H,26,29)

InChI Key

CXMSEUAXYUBIBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Impact

  • DMF vs. THF: DMF increases reaction rates in Gewald reactions but complicates purification due to high boiling points. THF offers better post-reaction handling.

  • Catalyst Choice: Aluminum isopropylate (used in patent methods) enhances coupling efficiency but requires anhydrous conditions, whereas DMAP provides milder activation.

Halogenation Challenges

While early patents describe halogenation post-cyclization (e.g., using Cl₂ gas), the 4-fluorophenyl group in this compound is typically introduced via pre-functionalized piperazine to avoid regioisomeric byproducts.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems: Reduce reaction times for Gewald cyclization from 8 hours to 90 minutes.

  • Green Chemistry: Replacement of DCM with cyclopentyl methyl ether (CPME) in Mannich reactions improves environmental compliance.

Analytical Characterization

Intermediates and the final product are validated using:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient)

  • MS (ESI+): m/z 468.2 [M+H]⁺ (theoretical 467.6)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, benzamide), 4.20 (s, 2H, CH₂-piperazine), 2.55 (q, 2H, ethyl)

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Studies

The compound's unique structure allows for exploration in biological systems:

Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes .

Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth and progression has been hypothesized based on structural similarities to known inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Case Study 1: Antidepressant Activity

A study demonstrated that piperazine derivatives similar to N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant properties .

Case Study 2: Antitumor Activity

Research on benzamide derivatives revealed several compounds with notable antitumor effects, particularly those targeting RET kinase pathways. These findings suggest that this compound could be further investigated for similar therapeutic applications .

Industrial Applications

In addition to its medicinal uses, this compound may also find applications in industrial settings:

Material Development : The compound can serve as a precursor for synthesizing new materials with specific chemical properties, potentially leading to advancements in polymer science and nanotechnology.

Catalysis : Its unique functional groups may allow it to act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name Piperazine Substituent Thiophene Substituent Benzamide Substituent Key Structural Differences Reference
Target Compound 4-(4-fluorophenyl) 5-ethyl, 3-{[4-(4-F-phenyl)piperazin-1-yl]methyl} None Reference structure -
N-[5-ethyl-3-[(4-F-phenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide 4-(2-hydroxyethyl) 5-ethyl, 3-[(4-F-phenyl)methyl] None Piperazine substituent (hydroxyethyl vs. 4-F-phenyl)
2-chloro-N-{1-[4-(4-F-phenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide 4-(4-fluorophenyl) 1-(thiophen-2-yl)propan-2-yl 2-chloro Thiophene linkage (propan-2-yl vs. ethyl) and benzamide substitution
3-[({4-chloro-6-[4-(2-Cl-phenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)methyl]-N-(4-F-phenyl)benzamide 4-(2-chlorophenyl) Pyrimidin-2-yl sulfanyl 4-fluorophenyl Heterocyclic core (pyrimidine vs. thiophene)

Key Findings:

Piperazine Substitution Effects: The target compound’s 4-fluorophenyl-piperazine group (as in ) may enhance binding to serotonin (5-HT1A/2A) or dopamine D2/D3 receptors compared to the 2-hydroxyethyl-piperazine analog (), as fluorinated aryl groups often improve CNS penetration and receptor affinity .

Thiophene Modifications :

  • The ethyl group at position 5 in the target compound may increase lipophilicity compared to the propan-2-yl substituent in , affecting metabolic stability .
  • Replacement of thiophene with pyrimidine () introduces hydrogen-bonding capability, possibly altering target engagement .

Benzamide Substitutions :

  • The 2-chloro substitution in ’s benzamide may enhance potency but reduce selectivity due to steric and electronic effects .

Biological Activity

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22F1N3SC_{19}H_{22}F_{1}N_{3}S. The structure includes a thiophene moiety linked to a benzamide, with a piperazine ring substituted by a fluorophenyl group. This unique structure is believed to contribute to its biological activity.

1. Antidepressant Activity

Research indicates that compounds structurally similar to this compound exhibit antidepressant effects. The piperazine derivatives have been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in regulating mood and anxiety levels .

2. Antitumor Effects

In studies involving benzamide derivatives, some compounds demonstrated significant antitumor activities. For instance, certain benzamide analogs have been identified as RET kinase inhibitors, which play a role in cancer cell proliferation. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against cancer through similar pathways .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Receptor Modulation : Interaction with various neurotransmitter receptors, particularly those involved in serotonin signaling.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and progression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
4-Fluorobenzylpiperazine derivativesExhibited competitive inhibition on tyrosinase with low micromolar IC50 values, suggesting potential for further development as therapeutic agents.
4-Chloro-benzamidesDemonstrated moderate to high potency as RET kinase inhibitors in cellular assays, indicating their potential as anticancer agents.
Various piperazine derivativesShowed varied biological activities including antimicrobial and anticancer properties, emphasizing the importance of structural modifications for enhancing efficacy.

Q & A

(Basic) How can synthesis yield and purity of this compound be optimized in multi-step organic reactions?

Methodological Answer:

  • Stepwise Optimization : Control reaction parameters such as pH (6–8 for amide coupling), temperature (0–25°C for sensitive intermediates), and solvent polarity (THF or DMF for solubility) to minimize side products .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates, followed by recrystallization (methanol/water) for final product purification .
  • Analytical Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

(Basic) What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Confirmation :
    • NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]+ ~500–650) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) for absolute configuration .

(Basic) How can solubility and stability profiles be systematically evaluated for formulation studies?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400) with UV-Vis quantification .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products (e.g., hydrolyzed amide bonds) .

(Advanced) What strategies are recommended for resolving contradictory data in pharmacological target identification?

Methodological Answer:

  • Orthogonal Assays : Combine receptor-binding assays (e.g., radioligand displacement for 5-HT1A/D2 receptors) with functional readouts (cAMP or calcium flux) to validate target engagement .
  • Gene Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess loss of compound efficacy in cell-based models .
  • Structural Mimicry Analysis : Compare binding poses with known ligands via molecular docking (AutoDock Vina) to identify off-target interactions .

(Advanced) How can computational modeling guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Docking Simulations : Map interactions of the piperazine-thiophene core with active sites (e.g., GPCRs) using Schrödinger Suite .
  • QSAR Models : Train regression models on bioactivity data (IC50 values) to predict substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) .
  • MD Simulations : Assess binding stability (>50 ns trajectories) to prioritize derivatives with low RMSD fluctuations .

(Advanced) What experimental designs are effective for elucidating the mechanism of action in complex disease models?

Methodological Answer:

  • In Vitro Enzymatic Assays : Test inhibition of disease-relevant enzymes (e.g., COX-2 for inflammation) with fluorogenic substrates .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, NF-κB) .
  • In Vivo Phenotyping : Use murine models (e.g., xenografts for cancer) with pharmacokinetic profiling (plasma AUC, tissue distribution) .

(Advanced) How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD Modeling : Correlate plasma concentrations (LC-MS/MS) with target modulation (e.g., biomarker levels) to identify bioavailability bottlenecks .
  • Metabolite Screening : Identify active/inactive metabolites via liver microsome assays and UPLC-QTOF .
  • Tissue Penetration Studies : Use MALDI imaging to map compound distribution in target organs .

(Advanced) What methodologies are employed to assess potential off-target effects in lead optimization?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases (Eurofins KinaseProfiler) or GPCRs (β-arrestin recruitment assays) .
  • Proteomics : Use thermal shift assays (CETSA) to identify protein targets in cell lysates .
  • Safety Pharmacology : Conduct hERG channel inhibition (patch-clamp) and Ames test (mutagenicity) .

(Advanced) How can formulation strategies improve the compound’s bioavailability for preclinical testing?

Methodological Answer:

  • Nanocarriers : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to enhance solubility (>1 mg/mL in PBS) .
  • Solid Dispersion : Use spray drying with HPMCAS to stabilize amorphous forms (DSC/TGA for characterization) .

(Advanced) What integrative approaches validate the compound’s therapeutic potential in complex biological systems?

Methodological Answer:

  • Organoid Models : Test efficacy in patient-derived 3D cultures (e.g., colorectal cancer organoids) .
  • Multi-Omics Integration : Combine proteomic, metabolomic, and genomic data to map mechanism-of-action networks .
  • Resistance Studies : Generate resistant cell lines via chronic dosing and identify mutations via whole-exome sequencing .

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